3-((4-Amino-2,5-dimethoxyphenyl)azo)-4-hydroxybenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Amino-2,5-dimethoxyphenyl)azo)-4-hydroxybenzenesulphonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This compound is known for its vibrant color and is widely used in various industries, including textiles, food, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-2,5-dimethoxyphenyl)azo)-4-hydroxybenzenesulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2,5-dimethoxyaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxybenzenesulphonic acid under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((4-Amino-2,5-dimethoxyphenyl)azo)-4-hydroxybenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
3-((4-Amino-2,5-dimethoxyphenyl)azo)-4-hydroxybenzenesulphonic acid has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to form hydrogen bonds and interact with various molecular targets. The azo group can participate in electron transfer reactions, while the hydroxyl and sulfonic acid groups enhance its solubility and reactivity. These interactions can affect cellular processes and biochemical pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2,5-dimethoxy-N-phenylbenzolsulfonamid
- 4-Amino-2,6-dichloropyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
3-((4-Amino-2,5-dimethoxyphenyl)azo)-4-hydroxybenzenesulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its vibrant color and stability make it particularly valuable in dye applications, while its ability to interact with biological molecules opens up potential research and therapeutic uses.
Properties
CAS No. |
85895-89-2 |
---|---|
Molecular Formula |
C14H15N3O6S |
Molecular Weight |
353.35 g/mol |
IUPAC Name |
3-[(4-amino-2,5-dimethoxyphenyl)diazenyl]-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O6S/c1-22-13-7-11(14(23-2)6-9(13)15)17-16-10-5-8(24(19,20)21)3-4-12(10)18/h3-7,18H,15H2,1-2H3,(H,19,20,21) |
InChI Key |
VASPCVYVNSSNGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)N=NC2=C(C=CC(=C2)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.